molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Número de catálogo: B1334083
Número CAS: 80980-89-8
Peso molecular: 240.14 g/mol
Clave InChI: ZKABWLFDCJKQRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromophenyl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered saturated nitrogen-containing ring) substituted at the 4-position with a 4-bromophenyl group. Its molecular formula is C₁₁H₁₄BrN, with an average molecular weight of 240.14 g/mol (monoisotopic mass: 239.033 Da) . The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 276.602 g/mol and is commonly used in pharmaceutical research due to enhanced solubility and stability .

Synthesis: The compound is synthesized via nucleophilic substitution and reduction reactions. For example, 1-bromo-4-nitrobenzene undergoes substitution with piperidine, followed by catalytic hydrogenation (using Pd/C) to yield 4-(4-aminophenyl)piperidine, which is further modified to introduce the bromophenyl group .

Applications: This scaffold is pivotal in medicinal chemistry, serving as a precursor for inhibitors (e.g., USP5 ), antimicrobial agents, and intermediates in heterocyclic synthesis .

Propiedades

IUPAC Name

4-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABWLFDCJKQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373748
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80980-89-8
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80980-89-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Catalytic Hydrogenation of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

One established method involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to yield 4-(4-bromophenyl)piperidine with high efficiency.

  • Reaction Conditions:

    • Catalyst: Rhodium contaminated with carbon (RhIC catalyst)
    • Solvent: Methanol (dry)
    • Base: Triethylamine
    • Temperature: Room temperature (~20 °C)
    • Pressure: Hydrogen atmosphere at 100 psi (approx. 5171.62 Torr)
    • Reaction Time: 24 hours
  • Procedure:
    4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is dissolved in dry methanol with triethylamine, followed by addition of the rhodium catalyst. The mixture is stirred under hydrogen pressure for 24 hours. After completion, the mixture is filtered and concentrated to obtain the product as a white solid.

  • Yield: Approximately 98%

  • Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy and mass spectrometry.
Parameter Details
Catalyst Rhodium (RhIC)
Solvent Methanol
Base Triethylamine
Temperature 20 °C
Pressure 100 psi H2
Reaction Time 24 hours
Yield 98%

This method is notable for its simplicity, high yield, and mild reaction conditions.

Two-Step Synthesis via N-Phenylpiperidine Bromination

A novel synthetic route involves the preparation of N-phenylpiperidine followed by selective bromination to obtain this compound.

  • Step 1: Formation of N-Phenylpiperidine

    • Reactants: Bromobenzene and piperidine
    • Base: Potassium tert-butoxide or sodium tert-amylate
    • Solvent: Sulfolane
    • Temperature: 150–180 °C
    • Molar Ratio (Bromobenzene : Piperidine : Base): 1 : 1.0–1.1 : 1.5–2.0
  • Step 2: Bromination of N-Phenylpiperidine

    • Solvent: Acetonitrile or dichloromethane
    • Brominating Reagent: N-bromosuccinimide or dibromohydantoin
    • Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)
    • Molar Ratio (N-phenylpiperidine : Brominating reagent): 1 : 1.1–1.2
    • Temperature: 15–40 °C
    • Purification: Vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4)
  • Advantages:

    • Few reaction steps
    • Simple and convenient operation
    • Relatively high yield
    • Uses readily available raw materials
Step Reagents/Conditions Notes
1. N-Phenylpiperidine formation Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150–180 °C High temperature nucleophilic substitution
2. Bromination N-phenylpiperidine, N-bromosuccinimide, catalyst, 15–40 °C Controlled bromination with catalyst

This method provides a new synthetic pathway with industrial applicability due to its operational simplicity and scalability.

Industrial and Alternative Methods

  • Hydrogenation of Pyridine Derivatives:
    Industrially, the piperidine ring can be formed by hydrogenation of pyridine or substituted pyridines under high pressure and temperature using metal catalysts such as rhodium or palladium. The bromophenyl group is introduced either before or after ring hydrogenation depending on the synthetic route.

  • Carboxylation and Derivative Formation:
    Some synthetic routes involve the preparation of this compound derivatives such as this compound-4-carboxylic acid or its hydrochloride salt, which are prepared by carboxylation of piperidine intermediates followed by salt formation. These methods involve refluxing with hydrochloric acid or other reagents for extended periods (e.g., 72 hours) to achieve high yields (~98%).

  • Continuous Flow and Catalytic Optimization:
    Industrial processes may employ continuous flow reactors and optimized catalytic systems to improve yield, purity, and cost-effectiveness. Advanced purification techniques such as recrystallization and chromatography are standard to ensure product quality.

Method Key Reagents/Conditions Yield (%) Advantages References
Catalytic hydrogenation of tetrahydropyridine Rhodium catalyst, MeOH, Et3N, H2 (100 psi), 20 °C, 24 h 98 Mild conditions, high yield
Two-step N-phenylpiperidine bromination Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, NBS, catalyst, 15–180 °C High Few steps, simple, scalable
Hydrogenation of pyridine derivatives Metal catalysts, high pressure/temperature Variable Industrial scalability
Carboxylation and salt formation Reflux with HCl, carboxylation reagents 98 High purity derivatives
  • The catalytic hydrogenation method demonstrates excellent selectivity and yield, making it suitable for laboratory-scale synthesis and potentially adaptable for industrial use.

  • The two-step bromination method offers a novel approach with fewer reaction steps and operational simplicity, which is advantageous for large-scale production.

  • Industrial methods emphasize process optimization, including continuous flow synthesis and catalyst recycling, to meet market demands efficiently.

  • Purification techniques such as vacuum distillation and recrystallization are critical for obtaining high-purity this compound, especially when used as a pharmaceutical intermediate.

The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages. Catalytic hydrogenation of tetrahydropyridine derivatives and the two-step bromination of N-phenylpiperidine represent the most prominent methods, offering high yields and operational efficiency. Industrial processes further refine these methods to enhance scalability and product quality. The choice of method depends on the desired scale, available resources, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

4-(4-Bromophenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural analogs of 4-(4-Bromophenyl)piperidine vary in substituents on the piperidine ring or the phenyl group, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Variations on the Piperidine Ring

Compound Structural Variation Molecular Weight (g/mol) Key Properties/Applications References
This compound Parent compound 240.14 Base structure for inhibitors; used in heterocyclic synthesis (e.g., pyridines, pyranes) .
4-(4-Bromophenyl)-1-methylpiperidine Methyl group at 1-position of piperidine 254.17 Enhanced steric hindrance; potential modulator of receptor binding in CNS-targeting drugs .
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine Sulfonyl and silyl ether groups 488.46 Used as a protected intermediate in peptide synthesis; improves metabolic stability .

Substituent Variations on the Phenyl Ring

Compound Structural Variation Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Trifluoromethoxy-phenyl)piperidine Trifluoromethoxy group replaces bromine 245.24 Improved lipophilicity and bioavailability; explored in antipsychotic drug development .
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine Oxadiazole and thiophene sulfonyl groups 482.35 Anticancer and antimicrobial candidate; oxadiazole enhances π-π stacking with biological targets .
Antileishmanial Activity of Piperidine Derivatives

Benzimidazolinyl piperidine derivatives (e.g., 4-(2-keto-1-benzimidazolinyl)piperidine ) exhibit antileishmanial activity against Leishmania major promastigotes. Key findings:

  • Compound 3 : IC₅₀ = 7.06 ± 0.17 µg/mL
  • Compound 10 : IC₅₀ = 84.6 ± 0.6 µg/mL
  • Amphotericin B (standard) : IC₅₀ = 0.29 ± 0.05 µg/mL .
USP5 Inhibitor Activity

The derivative (4-((4-(4-bromophenyl)piperidin-1-yl)sulfonyl)benzoyl)glycine (Compound 32) acts as a USP5 allosteric inhibitor, showing promise in cancer therapy. Its piperidine-bromophenyl core facilitates binding to the ubiquitin-specific protease .

Actividad Biológica

4-(4-Bromophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound this compound features a piperidine ring substituted with a bromophenyl group, which influences its biological interactions. The presence of the bromine atom on the phenyl ring enhances electron density, affecting its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with amino acid residues in proteins, modulating enzyme or receptor activity.
  • π-π Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study focusing on its derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, demonstrated effective inhibition of Mycobacterium bovis growth at concentrations as low as 5 µM. This suggests potential applications in developing new treatments for tuberculosis .

Antiviral Activity

Compounds related to this compound have also shown antiviral properties. A series of piperidine derivatives were evaluated for their inhibitory effects on HIV-1, with some compounds achieving IC₅₀ values comparable to established antiviral drugs. This highlights the compound's potential in treating viral infections .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Analgesic Effects : Compounds derived from piperidine are known for their analgesic properties, making them candidates for pain management therapies.
  • Antipsychotic Activity : Some derivatives have been explored for their antipsychotic effects, indicating potential applications in psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Tuberculosis Inhibition :
    • Objective : To evaluate the effectiveness of 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol against Mycobacterium bovis.
    • Findings : Significant inhibition was observed at concentrations as low as 5 µM, indicating strong potential for further development as an anti-tuberculosis agent .
  • Antiviral Evaluation :
    • Objective : To assess the antiviral activity against HIV-1.
    • Results : Selected piperidine derivatives exhibited IC₅₀ values ranging from 73.01 nM to 94.10 nM, demonstrating comparable efficacy to existing treatments .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-Bromophenyl)piperidin-2-onePiperidine ring with a ketone groupDifferent pharmacological effects
4-(Phenyl)piperidine-4-carboxylic acidLacks bromine substitution on phenylDistinct reactivity profile
3-(4-Bromophenyl)pyrrolidine-3-carboxylic acidPyrrolidine ring instead of piperidineAltered biological activity

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)piperidine, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, this compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling between bromophenyl derivatives and piperidine precursors. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C or CuI). Evidence from urea derivative synthesis shows that stoichiometric control of bromophenoxy intermediates and piperidine amines is critical for yield improvement . Scalability requires careful monitoring of exothermic reactions and purification via recrystallization or column chromatography .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks. For instance, the aromatic protons of the bromophenyl group resonate at δ 7.3–7.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 240.14) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves bond lengths and angles, confirming stereochemistry. SHELXL refinement is recommended for high-resolution data to minimize R-factors .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or silica gel chromatography with eluents like ethyl acetate/hexane (3:7) separates impurities .
  • Recrystallization : Ethanol or acetonitrile is ideal for obtaining high-purity crystals (>95%) .
  • Distillation : Vacuum distillation at 0.1 mmHg and 150–160°C removes low-boiling-point byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., sulfonyl, urea, or fluorobenzyl groups) at the piperidine nitrogen or bromophenyl ring. For example, sulfonylation with 4-sulfobenzoyl chloride yields analogs with enhanced enzyme inhibition (e.g., USP5 inhibitors) .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using IC50_{50} measurements. Cross-validate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. What computational strategies predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability and binding free energies (MM/PBSA).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize halogen bonding between the bromine atom and target residues (e.g., carbonyl groups) .
  • Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen-bond acceptors) using tools like Schrödinger’s Phase .

Q. How can researchers resolve discrepancies in reaction yields or analytical data for this compound synthesis?

  • Methodological Answer :

  • Yield Optimization : Screen catalysts (e.g., Pd vs. Cu), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and solvents (DMF vs. DMSO) to address low conversions. For example, Pd-mediated couplings may require ligand additives (e.g., BINAP) for reproducibility .
  • Analytical Cross-Validation : Combine NMR, HPLC, and SXRD to confirm structural identity. If NMR peaks suggest impurities, use 2D-COSY or HSQC to assign signals unambiguously .
  • Batch Analysis : Compare multiple synthetic batches to identify systematic errors (e.g., moisture-sensitive intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)piperidine
Reactant of Route 2
4-(4-Bromophenyl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.